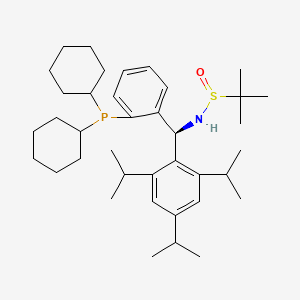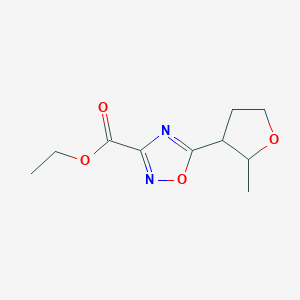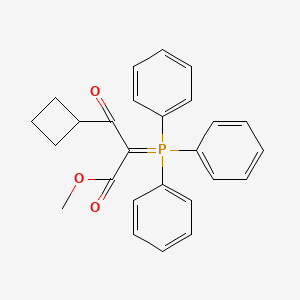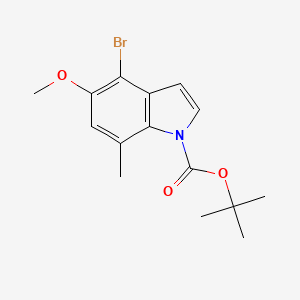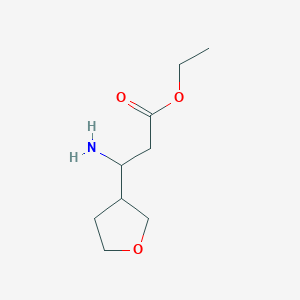
Ethyl 3-amino-3-(oxolan-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(oxolan-3-yl)propanoate is a heterocyclic compound with a molecular formula of C9H17NO3. It contains a five-membered oxolane ring and an ester functional group, making it a versatile compound in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(oxolan-3-yl)propanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of ethyl acrylate with 3-aminotetrahydrofuran under controlled conditions. The reaction typically requires anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Ethyl 3-amino-3-(oxolan-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its ester group allows it to undergo hydrolysis, releasing active intermediates that can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(oxolan-3-yl)propanoate: Similar structure but with different substitution patterns.
Ethyl 3-oxo-3-(oxolan-3-yl)propanoate: Contains an oxo group instead of an amino group.
Uniqueness
Ethyl 3-amino-3-(oxolan-3-yl)propanoate is unique due to its combination of an amino group and an oxolane ring, which imparts distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 3-amino-3-(oxolan-3-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
JWLIOLZHTKKORT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
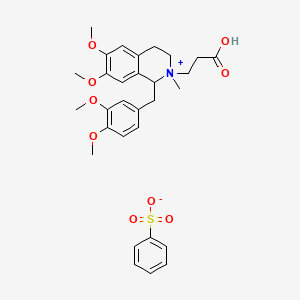
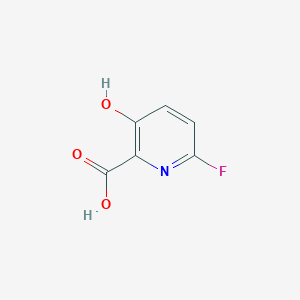

![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
